molecular formula C5H6N2OS B171198 N-Hydroxythiophene-2-carboximidamide CAS No. 108443-93-2

N-Hydroxythiophene-2-carboximidamide

Cat. No. B171198
M. Wt: 142.18 g/mol
InChI Key: NKMNPRXPUZINOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Hydroxythiophene-2-carboximidamide involves a reaction with N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and benzotriazol-1-ol in 1,4-dioxane at 20℃ for 0.25h, followed by a reaction with N’-hydroxythiophene-2-carboximidamide in 1,4-dioxane at 100℃ for 10h .


Molecular Structure Analysis

The molecular structure of N-Hydroxythiophene-2-carboximidamide consists of a thiophene ring attached to a carboximidamide group .


Chemical Reactions Analysis

N-Hydroxythiophene-2-carboximidamide can react with hydroxylamine monohydrate in ethanol at 90℃ for 1.5h to yield the desired amidoxime . It can also react with hydroxylamine hydrochloride and triethylamine in methanol at 80℃ for 3h .


Physical And Chemical Properties Analysis

N-Hydroxythiophene-2-carboximidamide is a solid at room temperature. More specific physical and chemical properties such as density, boiling point, and melting point are not provided in the available resources.

Scientific Research Applications

1. Application in Metal Extraction and Recovery

N-Hydroxythiophene-2-carboximidamide derivatives, specifically hydrophobic N′-alkyloxypyridinecarboximidamides, have been studied for their effectiveness in extracting metals like copper(II) and zinc(II) from chloride solutions. These compounds have shown potential in metal recovery, with studies focusing on factors like extractant structure, metal and chloride ion concentrations, and complexation mechanisms (Wojciechowska et al., 2017); (Wojciechowska et al., 2017).

2. Use in Organic Synthesis

The compound has been involved in the synthesis of various organic molecules. For instance, the hydroxythiophenol (Marshall) resin, related to N-Hydroxythiophene-2-carboximidamide, has been used for synthesizing hydroxamic acids from carboxylic acids, demonstrating good yields (Choi et al., 2008). Additionally, derivatives like pyridineimdamides have been efficient in synthesizing indole N-carboximidamides and N-carboximidoates under regioselective cyclization (Huang et al., 2009).

3. Environmental Applications

N-Hydroxythiophene-2-carboximidamide derivatives have been investigated for environmental applications like the reduction and elimination of carcinogenic chromium(VI) from aqueous solutions. These compounds have shown efficiency in reducing Cr(VI) under various conditions, indicating their potential in water treatment and pollution control (Wójcik et al., 2020).

4. Analytical Method Development

These compounds have also been used in developing analytical methods. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to determine hydrophobic N-alkyloxy substituted amidines, a class related to N-Hydroxythiophene-2-carboximidamide, showing its relevance in chemical analysis and monitoring (Wojciechowska et al., 2016).

Safety And Hazards

N-Hydroxythiophene-2-carboximidamide is classified as a dangerous substance. It has hazard statements H301-H315-H318-H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, at room temperature .

properties

IUPAC Name

N'-hydroxythiophene-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMNPRXPUZINOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968017
Record name N'-Hydroxythiophene-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxythiophene-2-carboximidamide

CAS RN

53370-51-7, 1164246-20-1
Record name N-Hydroxy-2-thiophenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53370-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(Z)]-N′-Hydroxy-2-thiophenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164246-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Hydroxythiophene-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-2-carboxamidoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 21.8 g (0.20 mole) of 2-cyanothiophene in 500 ml of ethanol, 13.9 g (0.20 mole) of hydroxylamine HCl is added, followed by the addition of 13.8 g (0.10 mole) of K2CO3 in 50 ml of water. The mixture is refluxed for 16 hours, cooled and diluted with 200 ml of water. After removing the ethanol in vacuo, the product precipitates out of the aqueous residue. It is collected by filtration, washed with water and dried to yield 22.4 g (80%) of product, m.p. 70°-75°.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxythiophene-2-carboximidamide
Reactant of Route 2
N-Hydroxythiophene-2-carboximidamide
Reactant of Route 3
Reactant of Route 3
N-Hydroxythiophene-2-carboximidamide

Citations

For This Compound
23
Citations
TK Yeh, JS Song, PW Chang, JC Yu, CH Chang… - European Journal of …, 2022 - Elsevier
… to improve the cellular activity and pharmacokinetic (PK) properties of the compounds synthesized, including extension of the side chain of the N-hydroxythiophene-2-carboximidamide …
Number of citations: 1 www.sciencedirect.com
C Yan, M Zhang, J Li, J Zhang, Y Wu - Organic & Biomolecular …, 2023 - pubs.rsc.org
… (Z)-N'hydroxythiophene-2-carboximidamide (1w) exhibited good reactivity, giving the corresponding products 3va and 3wa in 87% and 92% yields, respectively. Next, the scope of …
Number of citations: 0 pubs.rsc.org
P Pace, ME Di Francesco, C Gardelli… - Journal of medicinal …, 2007 - ACS Publications
… As for the preparation of 9, replacing in step 1 N-hydroxythiophene-2-carboximidamide with N-hydroxybenzenecarboximidamide and in step 2 4-fluorobenzylamine with benzylamine. H …
Number of citations: 118 pubs.acs.org
A Petrocchi, U Koch, VG Matassa, B Pacini… - Bioorganic & Medicinal …, 2007 - Elsevier
… N′-Hydroxythiophene-2-carboximidamide, generated from thiophene-2-carbonitrile, was reacted with dimethyl acetylendicarboxylate in chloroform at 90 C, to produce the Michael …
Number of citations: 80 www.sciencedirect.com
J Cai, H Wei, KH Hong, X Wu, M Cao, X Zong… - European journal of …, 2015 - Elsevier
Using Entinostat as a lead compound, 2-aminobenzamide and hydroxamate derivatives have been designed and synthesized. The entire target compounds were investigated for their …
Number of citations: 58 www.sciencedirect.com
J Garfunkle - 2009 - search.proquest.com
The synthesis and evaluation of a series of α-ketoheterocycles that incorporate systematic changes in the central heterocycle, which provided extraordinarily potent (K i= 300 pM) …
Number of citations: 0 search.proquest.com
T Nakamura, M Asano, Y Sekiguchi, Y Mizuno… - European journal of …, 2012 - Elsevier
Modulators of sphingosine phosphate receptor-1 (S1P 1 ) have recently been focused as a suppressant of autoimmunity. We have discovered a 4-ethylthiophene-based S1P 1 agonist 1…
Number of citations: 21 www.sciencedirect.com
J Cai, H Wei, KH Hong, X Wu, X Zong, M Cao… - Bioorganic & Medicinal …, 2015 - Elsevier
In our study, three series of hydroxamate, 2-aminobenzamide, and trifluoromethyl ketone analogues have been designed and synthesized. The synthesized compounds were …
Number of citations: 33 www.sciencedirect.com
R Sheng, S Li, G Lin, S Shangguan, Y Gu, N Qiu… - RSC …, 2015 - pubs.rsc.org
Hypoxia inducible factor-1 (HIF-1) is the key transcription factor of cellular response to hypoxia and plays a critical role in tumor metastasis. We describe here the discovery and a …
Number of citations: 16 pubs.rsc.org
P He, Y Miao, Y Sun, A Bian, W **… - Journal of Medicinal …, 2022 - ACS Publications
… The title compound was synthesized using the same procedure as that used for 1j except that N-hydroxythiophene-2-carboximidamide was used instead of N-hydroxy-4-(trifluoromethyl)…
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.